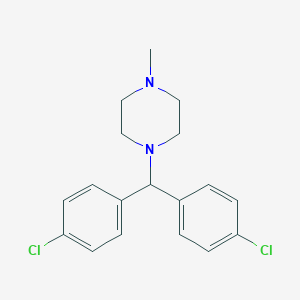
1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine
Overview
Description
1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine is a chemical compound with the molecular formula C17H18Cl2N2. It has a molecular weight of 321.25 and is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines were synthesized for in vitro serotonin reuptake transporter (SERT) inhibition and in vivo antidepressant activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18Cl2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 . Further structural analysis would require more specific data or computational modeling .Scientific Research Applications
Antidepressant Research
CAY10704: has been evaluated for its potential as a Selective Serotonin Reuptake Inhibitor (SERT) , which is a class of drugs typically used in the treatment of depression . The compound’s structure and activity have been compared to other antidepressants like sertraline, and it has shown promising results in in vitro studies for serotonin uptake inhibition.
Anti-Tuberculosis (TB) Agent
The pharmacophoric features of CAY10704 resemble those of the anti-TB agent BM212. This similarity has led to the exploration of CAY10704 as a potential anti-TB compound. Virtual screening and docking simulations have indicated that CAY10704 could be selective towards the serotonin reuptake transporter protein, which is significant in the context of TB treatment .
Hepatitis C Virus (HCV) Inhibition
CAY10704: has been identified as a potent inhibitor of the Hepatitis C virus. It has displayed low cytotoxicity in virally-infected human hepatoma cells and good pharmacokinetics in mice, with preferential liver distribution and without significant hepatotoxicity. This makes it a candidate for further research in antiviral therapies, specifically targeting HCV .
Central Nervous System (CNS) Drug Development
The compound’s interaction with CNS receptors has been studied through shape-based virtual screening, which resulted in the identification of several CNS drugs with appreciable Tanimoto scores. This suggests that CAY10704 could be a valuable scaffold for the development of new CNS drugs .
Pharmacokinetic Studies
CAY10704: has shown favorable pharmacokinetic properties in animal models. Its ability to be delivered intraperitoneally and achieve preferential liver distribution is particularly noteworthy for the development of drugs with targeted liver action .
Selectivity Profiling
Research has also focused on the selectivity of CAY10704 for HCV over other viruses, such as dengue virus. This selectivity profiling is crucial for the development of targeted antiviral therapies and understanding the compound’s broader antiviral potential .
Chemical Synthesis and Design
CAY10704: serves as a reference compound in the synthesis of new chemical entities. Its structure has been used to design and synthesize analogs with potential therapeutic applications, leveraging its pharmacophoric features .
Drug Screening and Optimization
Lastly, CAY10704 is used in drug screening processes to identify and optimize compounds with similar properties. Its role in the discovery and characterization of novel drug candidates is an ongoing area of research, particularly in the field of infectious diseases .
Mechanism of Action
Target of Action
CAY10704 is a potent inhibitor of the Hepatitis C Virus (HCV) . The primary target of this compound is the HCV infection, which is a significant cause of liver disease worldwide .
Mode of Action
It is known to inhibit hcv infection effectively . The compound interacts with the virus, preventing it from replicating and spreading within the host organism .
Biochemical Pathways
It is clear that the compound interferes with the virus’s ability to replicate, thereby disrupting its life cycle .
Pharmacokinetics
CAY10704 displays good pharmacokinetics when delivered intraperitoneally in mice . It has preferential liver distribution, which is beneficial given that HCV primarily affects the liver . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties contribute to its bioavailability and effectiveness against HCV .
Result of Action
The primary result of CAY10704’s action is the inhibition of HCV infection . It displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells , indicating that it can effectively combat the virus without causing significant harm to the host cells .
Action Environment
The action of CAY10704 can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of HCV present . Additionally, individual patient factors, such as overall health, liver function, and presence of other diseases, can also impact the compound’s efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c1-21-10-12-22(13-11-21)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVBDRHJUMBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



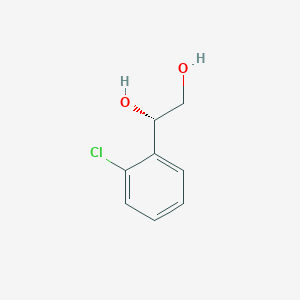
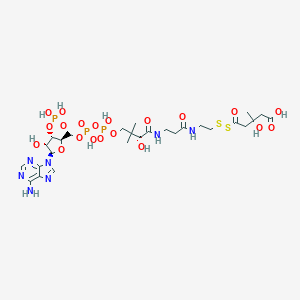
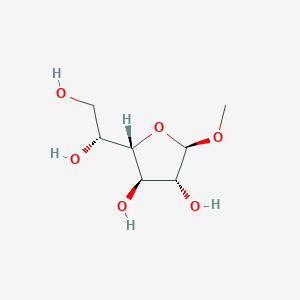

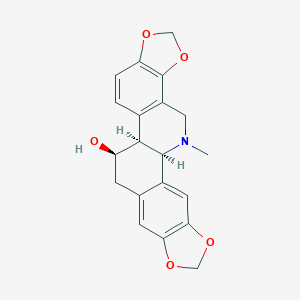

![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)

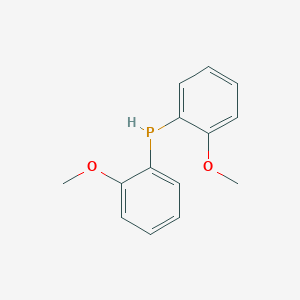
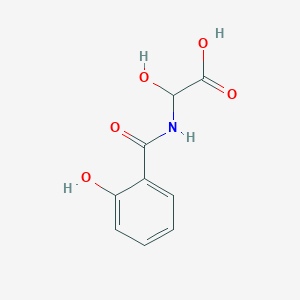
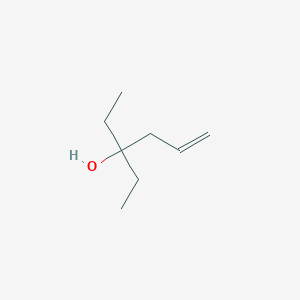
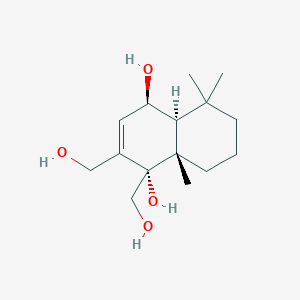
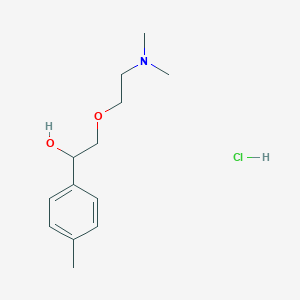
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)